molecular formula C9H12FNO B1376711 3-Amino-1-(3-fluorophenyl)propan-1-ol CAS No. 1225964-62-4

3-Amino-1-(3-fluorophenyl)propan-1-ol

Cat. No.: B1376711
CAS No.: 1225964-62-4
M. Wt: 169.2 g/mol
InChI Key: MAENKOPWDCCZEX-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 3-fluoro-β-phenylethylamine. Finally, the reduction of this amine with sodium borohydride in the presence of a suitable solvent, such as methanol, produces this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-(3-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group can interact with hydrophobic pockets in receptors, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

3-amino-1-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAENKOPWDCCZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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